Cas no 2404734-06-9 (4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid)

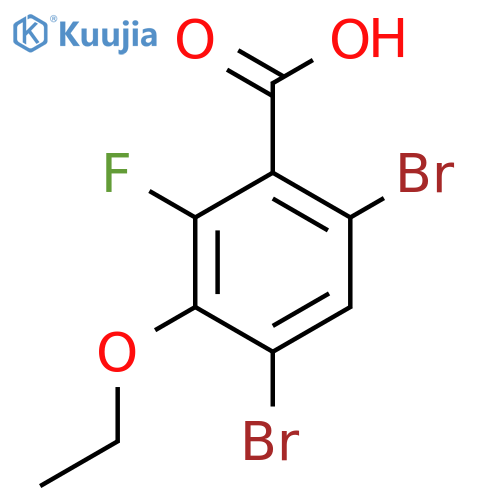

2404734-06-9 structure

商品名:4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid

CAS番号:2404734-06-9

MF:C9H7Br2FO3

メガワット:341.956485033035

CID:5079573

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid

-

- インチ: 1S/C9H7Br2FO3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3H,2H2,1H3,(H,13,14)

- InChIKey: NGSBGMZXGPIWJJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C(=O)O)C(=C1OCC)F)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 239

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 46.5

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021QF0-500mg |

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid |

2404734-06-9 | 95% | 500mg |

$299.00 | 2025-02-12 | |

| Aaron | AR021QF0-1g |

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid |

2404734-06-9 | 95% | 1g |

$398.00 | 2025-02-12 |

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

2404734-06-9 (4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 61389-26-2(Lignoceric Acid-d4)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量